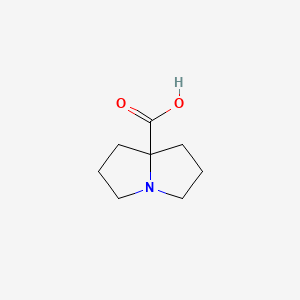

hexahydro-1H-pyrrolizine-7a-carboxylic acid

Descripción general

Descripción

Hexahydro-1H-pyrrolizine-7a-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolizidine family, which is known for its presence in various alkaloids that exhibit significant biological activities, including hepatotoxic, neurotoxic, and cytotoxic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hexahydro-1H-pyrrolizine-7a-carboxylic acid can be synthesized through two primary methods: synthesis from pyrrolidine derivatives and cyclization of acyclic precursors . One common synthetic route involves the Dieckmann reaction, where pyrrolidine undergoes cyclization to form the desired pyrrolizidine structure . Another method includes the cyclization of acyclic precursors, which can be achieved through various cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protecting groups, such as N-tosyl, and subsequent removal steps are common in industrial settings to facilitate the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Hexahydro-1H-pyrrolizine-7a-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

Hexahydro-1H-pyrrolizine-7a-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry. The compound undergoes several types of reactions, including oxidation, reduction, and substitution, which can yield derivatives with enhanced properties.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 30 µM. The mechanism involved apoptosis induction through caspase activation.

- Neurotoxicity : The compound has been associated with neurotoxic effects, particularly at higher concentrations (above 20 µM), where it increased oxidative stress markers and induced cell death in neuronal cell lines.

Pharmaceutical Development

Due to its bioactive properties, this compound is being investigated for potential therapeutic applications in treating cancer and neurodegenerative diseases. Its ability to modulate enzyme activity makes it a useful tool in biochemical research focused on metabolic pathways .

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibition of MCF-7 breast cancer cells with an IC50 of 30 µM; apoptosis via caspase activation. |

| Neurotoxic Effects | Induction of oxidative stress and cell death in neuronal cells at concentrations >20 µM. |

| Enzyme Interaction | Modulation of glycosidase enzyme activity affecting carbohydrate metabolism. |

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with its biological activities:

Mecanismo De Acción

The mechanism of action of hexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Hexahydro-1H-pyrrolizine-7a-carboxylic acid can be compared with other similar compounds, such as:

Hexahydro-1H-pyrrolizine-7a-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxylic acid group.

1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-: This compound has a hydroxyl group at the 7-position, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Actividad Biológica

Hexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS No. 412283-63-7) is a nitrogen-containing heterocyclic compound belonging to the pyrrolizidine family. This compound is notable for its diverse biological activities, which include hepatotoxic, neurotoxic, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 155.19 g/mol

- CAS Number : 412283-63-7

This compound exhibits its biological effects through several mechanisms:

- Cell Signaling Modulation : The compound influences various cell signaling pathways, notably the MAPK signaling pathway, which is crucial for cell growth and differentiation.

- Enzyme Interaction : It interacts with glycosidase enzymes, inhibiting their activity and affecting carbohydrate metabolism.

- DNA Synthesis Interference : As a member of the pyrrolizidine alkaloids, it can interfere with liver metabolism and DNA synthesis, potentially leading to genotoxic effects .

Cytotoxicity

This compound has been shown to exhibit cytotoxic effects on various cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further exploration in anticancer therapies.

Neurotoxicity

The compound's neurotoxic potential has been documented in several studies. It affects neurotransmitter systems and can lead to neurodegenerative changes.

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro, with an IC50 value of 30 µM. The mechanism involved apoptosis induction through caspase activation .

- Neurotoxic Effects : Another study highlighted its neurotoxic effects on neuronal cell lines, where exposure led to increased oxidative stress markers and cell death at concentrations above 20 µM .

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with its biological activities:

- Hepatotoxicity : As part of the pyrrolizidine alkaloid family, it poses risks of liver damage when metabolized.

- Neurotoxicity : The compound's interaction with neuronal pathways raises concerns about its safety in therapeutic applications.

Research Applications

This compound is being investigated for various applications:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting cancer and neurodegenerative diseases.

- Biochemical Research : It serves as a tool for studying enzyme interactions and metabolic pathways due to its ability to inhibit specific enzymes involved in carbohydrate metabolism .

Propiedades

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-3-1-5-9(8)6-2-4-8/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHYWADURMRPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445617 | |

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412283-63-7 | |

| Record name | Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.